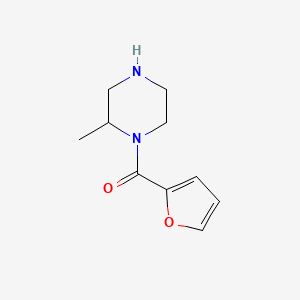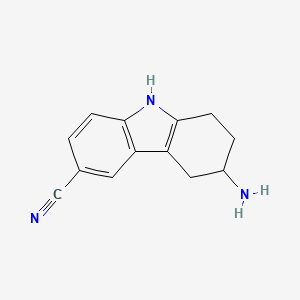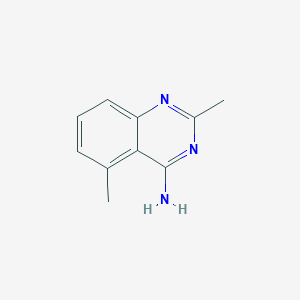
2,5-二甲基喹唑啉-4-胺
描述
2,5-Dimethylquinazolin-4-amine is a quinazoline derivative. Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to have a variety of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, which are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The Aza-Diels-Alder reaction and Aza-Wittig reaction are examples of the Aza-reaction .Molecular Structure Analysis
The molecular formula of 2,5-Dimethylquinazolin-4-amine is C10H11N3. It has a molecular weight of 173.21 g/mol .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction involves the coupling of imine and electron-rich alkene, which is a powerful tool for the synthesis of quinazoline derivatives . The Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .科学研究应用
杂环胺类在癌症研究中的应用
杂环胺类 (HA) 因其在癌症研究中的影响而被广泛研究。肉类烹饪过程中 HA 的形成及其在人类癌症(如乳腺癌)中的潜在病因学作用一直是研究的主题。研究表明,包括 HA 在内的饮食因素会影响乳腺癌的发病率,而菲代潘 (PhIP)(不直接为 2,5-二甲基喹唑啉-4-胺,而是相关的 HA)等化合物在啮齿动物模型中显示出乳腺致癌性。这些研究强调了了解膳食 HA 与癌症风险之间的相互作用的重要性,这可能指导饮食建议和癌症预防策略 (Snyderwine, 1994)。
喹唑啉衍生物作为抗癌剂
喹唑啉衍生物是一组包括结构上与 2,5-二甲基喹唑啉-4-胺相关的化合物的化合物,已被确定为潜在的抗癌剂。这些化合物因其对各种癌症途径的活性而被探索,为癌症化疗提供了一个有希望的途径。喹唑啉衍生物之间的结构多样性允许靶向广泛的生化靶点,突出了它们在新颖癌症治疗方法开发中的重要性。与癌症相关的途径不断变化的格局不断揭示新的治疗靶点,喹唑啉衍生物因其在多靶点治疗中的潜在作用而受到越来越多的关注 (Marzaro, Guiotto, & Chilin, 2012)。
未来方向
作用机制
Target of Action
Quinazolinone derivatives, a class of compounds to which 2,5-dimethylquinazolin-4-amine belongs, have been reported to exhibit a broad spectrum of biological activities . These activities include antimicrobial, antimalarial, anticancer, anti-inflammatory, and more . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Quinazolinone derivatives have been reported to interact with various cellular targets, leading to changes in cellular processes . For example, some quinazolinone derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular signaling pathways . The specific mode of action can depend on the specific derivative and its functional groups.
Biochemical Pathways
Quinazolinone derivatives have been reported to affect various biochemical pathways . For example, some quinazolinone derivatives have been found to inhibit enzymes involved in key biochemical pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .
Result of Action
Quinazolinone derivatives have been reported to have various effects at the molecular and cellular level . For example, some quinazolinone derivatives have been found to induce cell death or inhibit cell growth . The specific effects can depend on the specific derivative and its functional groups.
属性
IUPAC Name |
2,5-dimethylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMUCPRSCZDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


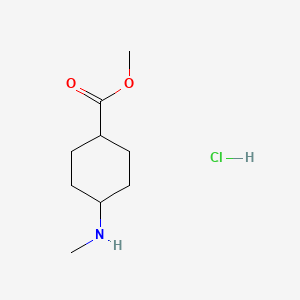
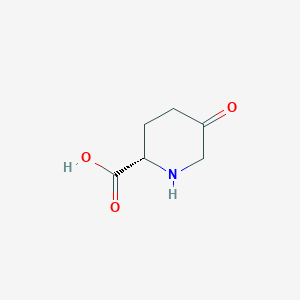

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)




